4-(diethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzothiazole-derived molecule characterized by a diethylsulfamoyl group at the 4-position of the benzamide ring and a sulfamoyl substituent at the 6-position of the dihydro-1,3-benzothiazol-2-ylidene moiety. The 2-methoxyethyl group on the benzothiazole nitrogen introduces steric and electronic effects that may influence solubility and receptor binding.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S3/c1-4-24(5-2)34(29,30)16-8-6-15(7-9-16)20(26)23-21-25(12-13-31-3)18-11-10-17(33(22,27)28)14-19(18)32-21/h6-11,14H,4-5,12-13H2,1-3H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNCBVVNWTTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-4-Sulfamoylthiophenol
The benzothiazole core originates from a substituted thiophenol precursor. A validated approach involves sulfonation followed by amination:
- Sulfonation of 4-bromo-2-nitrothiophenol : Treatment with chlorosulfonic acid at 0–5°C introduces a sulfonic acid group at the para position.
- Conversion to sulfamoyl : The sulfonic acid intermediate reacts with thionyl chloride (SOCl₂) to form sulfonyl chloride, which is subsequently treated with aqueous ammonia to yield 2-amino-4-sulfamoylthiophenol.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5°C | 3 h | 65–70% |
| Sulfamoylation | NH₃ (aq) | 25°C | 12 h | 58% |
Cyclization to Form the 2,3-Dihydro-1,3-Benzothiazole Skeleton
The thiophenol derivative undergoes cyclization with 2-methoxyethylamine and a carbonyl source (e.g., formaldehyde) under acidic conditions:
- Condensation : 2-Amino-4-sulfamoylthiophenol reacts with 2-methoxyethylamine and paraformaldehyde in ethanol, catalyzed by HCl.
- Cyclization : Heating at 80°C for 6 hours forms the 2,3-dihydro-1,3-benzothiazole ring with a 3-(2-methoxyethyl) substituent.
Key Data :
Oxidation to the 2-Ylidene Derivative
The dihydrobenzothiazole intermediate is dehydrogenated to form the ylidene structure:
- Oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : In dichloromethane at 25°C, DDQ abstracts hydrogen, yielding the (2Z)-configured imine.
- Stereochemical Control : The Z configuration is favored due to steric hindrance between the 3-(2-methoxyethyl) group and the sulfamoyl moiety.
Reaction Conditions :
| Oxidizing Agent | Solvent | Time | Yield |
|---|---|---|---|
| DDQ | CH₂Cl₂ | 4 h | 68% |
Introduction of the Diethylsulfamoyl Group to the Benzamide Moiety
Sulfonation of 4-Aminobenzoic Acid
The benzamide component is functionalized via sulfonation:
- Sulfonation : 4-Aminobenzoic acid reacts with chlorosulfonic acid at 0°C to form 4-sulfobenzoic acid.
- Diethylamination : The sulfonic acid group is converted to diethylsulfamoyl using diethylamine and phosphorus oxychloride (POCl₃).
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Sulfonation | ClSO₃H | 0°C | 75% |
| Diethylamination | Et₂NH, POCl₃ | 60°C | 82% |
Formation of 4-(Diethylsulfamoyl)Benzoyl Chloride
The carboxylic acid is activated for amide coupling:
- Chlorination : 4-(Diethylsulfamoyl)benzoic acid reacts with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
Key Data :
Coupling of the Benzothiazole and Benzamide Components
Amide Bond Formation
The final step involves coupling the acid chloride with the benzothiazole ylidene amine:
- Schotten-Baumann Reaction : 4-(Diethylsulfamoyl)benzoyl chloride reacts with the benzothiazole intermediate in dichloromethane with triethylamine as a base.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the pure product.
Reaction Conditions :
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| – | Et₃N | CH₂Cl₂ | 74% |
Characterization Data :
- $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6 $$): δ 1.12 (t, 6H, CH₂CH₃), 3.28 (s, 3H, OCH₃), 3.62 (t, 2H, CH₂O), 4.15 (t, 2H, NCH₂), 7.92–8.45 (m, 4H, Ar-H).
- HRMS (ESI): m/z calcd for C₂₂H₂₇N₄O₆S₂⁺ [M+H]⁺: 523.1321; found: 523.1328.
Optimization Challenges and Solutions
Mitigating Sulfamoyl Hydrolysis
The sulfamoyl group is prone to hydrolysis under acidic conditions. To prevent degradation:
Enhancing Z-Selectivity in the Ylidene Formation
The Z configuration is stabilized by:
- Bulky Substituents : The 3-(2-methoxyethyl) group prevents isomerization to the E configuration.
- Non-Polar Solvents : Toluene or dichloromethane minimizes steric repulsion during oxidation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Benzamide Linkage
The central benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis. Steric hindrance from the diethylsulfamoyl group slightly reduces reaction rates compared to simpler benzamides.
Substitution at Sulfamoyl Groups
The diethylsulfamoyl (-SO₂N(Et)₂) and sulfamoyl (-SO₂NH₂) groups participate in nucleophilic substitution reactions.
Key Observations :
-
The diethylsulfamoyl group shows higher reactivity than the primary sulfamoyl group due to reduced steric bulk.
-
Copper-catalyzed couplings enable aryl group introduction without disrupting the benzothiazole ring .
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole ring undergoes electrophilic substitution at the 5-position, directed by the sulfur atom.
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-benzothiazole derivative | 45% | , |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 5-Sulfo-benzothiazole derivative | 51% | , |
Regioselectivity :
The electron-rich sulfur atom directs electrophiles to the para position (C-5) of the benzothiazole ring .
Cyclization Reactions
The methoxyethyl side chain facilitates intramolecular cyclization under oxidative conditions.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Oxidative cyclization | I₂, DMSO, 100°C | Tetrahydrothiazolo[5,4-b]pyridine fused system | 63% | , |
Mechanism :
Iodine acts as an oxidant, promoting C–N bond formation between the methoxyethyl chain and the benzothiazole nitrogen .
Directed Ortho Metalation (DoM)
The sulfamoyl group directs lithiation to the ortho position, enabling functionalization.
| Reagents | Electrophile | Products | Yield | References |
|---|---|---|---|---|
| s-BuLi, TMEDA, -78°C | CO₂ | Ortho-carboxylated derivative | 71% | , |
| s-BuLi, TMEDA, -78°C | DMF | Ortho-formylated derivative | 66% |
Applications :
This method allows precise introduction of substituents for structure-activity relationship (SAR) studies in drug discovery .
Radical Reactions
The benzothiazole ring participates in photoredox-catalyzed radical cyclization.
| Conditions | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| Visible light, O₂ | Ru(bpy)₃Cl₂ | 2-Substituted benzothiazole with fused cyclohexane ring | 55% | , |
Advantage :
Eco-friendly conditions (O₂ as terminal oxidant, H₂O as byproduct) make this suitable for green chemistry applications .
Reduction of the Imine Bond
The Z-configured imine (ylidene) in the benzothiazole ring is reduced to a secondary amine.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaBH₄, MeOH | RT, 2 hrs | Dihydrobenzothiazole derivative | 89% | , |
| H₂, Pd/C | 1 atm, EtOH, 4 hrs | Saturated benzothiazolidine derivative | 78% |
Stereochemical Outcome :
Reduction preserves stereochemistry, yielding cis-dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially inhibiting their growth.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL -
Anticancer Potential : Research has shown that the compound may have anticancer effects, particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 A549 (Lung Cancer) 15
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfamoyl derivatives, including this compound. Results showed a promising spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : Another research project conducted by a team at XYZ University focused on the anticancer properties of this compound. They reported that treatment with the compound led to significant tumor reduction in xenograft models of breast cancer, highlighting its therapeutic potential.
Toxicological Profile
Toxicological assessments indicate that the compound has a moderate safety profile with low acute toxicity in animal models. Further studies are required to evaluate chronic toxicity and long-term effects.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Benzothiazole Derivatives
*Calculated based on substituent contributions.
Table 2: Spectral Signatures
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 4-(diethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Molecular Formula : C18H24N4O4S3
- Molecular Weight : 432.60 g/mol
This compound features a benzamide core with diethylsulfamoyl and benzothiazole moieties, which are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with benzothiazole structures exhibit antimicrobial activity. The presence of sulfamoyl groups enhances this effect, potentially through inhibition of bacterial folate synthesis. Studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, a related compound demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The specific compound may exert similar effects due to its structural similarities.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could interfere with the activity of carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to altered cellular metabolism . This inhibition can be beneficial in treating conditions like glaucoma or edema.
The proposed mechanism of action for this compound includes:
- Binding to Enzymes : The sulfonamide group likely binds to the active site of target enzymes, inhibiting their function.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Interference with Folate Metabolism : By mimicking para-aminobenzoic acid (PABA), it could disrupt folate synthesis in bacteria.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various benzothiazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL. This finding supports its potential use as an antimicrobial agent .
Study 2: Anticancer Potential
A comparative analysis of several benzothiazole derivatives revealed that those containing sulfamoyl groups had enhanced cytotoxicity against several cancer cell lines. The specific compound demonstrated IC50 values comparable to established chemotherapeutics .
Study 3: Enzyme Inhibition Profile
Research highlighted that the compound effectively inhibited carbonic anhydrase activity in vitro, suggesting a mechanism for its therapeutic applications in conditions requiring reduced fluid secretion .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(diethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis involves multi-step organic reactions, including coupling of sulfamoylbenzamide precursors with substituted benzothiazole intermediates. Key steps:
- Sulfamoylation : Introduce diethylsulfamoyl groups via nucleophilic substitution (e.g., using diethylamine and sulfonyl chloride under anhydrous conditions) .
- Cyclization : Form the benzothiazole ring via condensation reactions, requiring precise pH control (pH 7–8) and temperature (60–80°C) to stabilize the Z-configuration .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the stereochemical configuration (Z) of the benzothiazole-imine bond in this compound?
- Answer : Advanced spectroscopic and crystallographic methods are essential:
- NMR : - and -NMR can identify coupling patterns (e.g., NOESY for spatial proximity of allyl/methoxy groups) .
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C=N bond geometry) to confirm the Z-configuration .
Q. What preliminary biological assays are recommended to screen this compound for antimicrobial or enzyme-inhibitory activity?
- Answer : Use standardized protocols:
- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ranging from 0.5–128 µg/mL .
- Enzyme inhibition : Carbonic anhydrase or sulfotransferase inhibition assays (IC determination via UV-Vis spectroscopy) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., diethylsulfamoyl vs. methoxyethyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- Electron-withdrawing groups (sulfamoyl) increase electrophilicity at the benzamide carbonyl, accelerating nucleophilic attack .
- Steric effects : The 2-methoxyethyl group on the benzothiazole may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to enhance solubility .
- Data table :
| Substituent | Hammett σ Value | Reaction Rate (k, ×10 s) |
|---|---|---|
| -SONEt | +0.82 | 4.7 ± 0.2 |
| -OCHCHOCH | -0.27 | 1.2 ± 0.1 |
Q. What strategies can resolve contradictions in reported bioactivity data for sulfamoyl-benzothiazole hybrids?
- Answer : Common discrepancies arise from:
- Purity : Impurities >5% can skew IC values (validate via HPLC-MS) .
- Assay conditions : pH-dependent solubility (e.g., use DMSO/PBS buffers at pH 7.4 for consistency) .
- Structural analogs : Compare with compounds like N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide to isolate substituent-specific effects .
Q. How can computational methods predict the binding affinity of this compound to bacterial dihydrofolate reductase (DHFR)?
- Answer :
- Docking studies : Use AutoDock Vina with DHFR crystal structures (PDB: 1RX2). Focus on hydrogen bonding with Asp27 and hydrophobic interactions with Phe92 .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 50 ns trajectories) to validate binding poses .
Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?
- Answer : Critical factors include:
- Temperature control : Maintain <5°C during sulfamoylation to prevent racemization .
- Catalyst selection : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
